L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine
Description
Primary Sequence Analysis and Amino Acid Composition
The heptapeptide this compound (abbreviated A-A-M-A-A-P-F using single-letter codes) consists of a linear chain of seven amino acids. Its primary structure, defined by the sequence H-Ala-Ala-Met-Ala-Ala-Pro-Phe-OH , features a repetitive alanine backbone interspersed with methionine, proline, and phenylalanine residues.
Amino Acid Composition and Properties
- Position 1–2, 4–5 : L-alanine (Ala, A) – A nonpolar, hydrophobic amino acid with a methyl side chain. Its prevalence in this peptide contributes to structural flexibility and potential helical propensity.
- Position 3 : L-methionine (Met, M) – A sulfur-containing residue with a thioether side chain. Methionine enhances hydrophobicity and may participate in van der Waals interactions or metal coordination.
- Position 6 : L-proline (Pro, P) – A cyclic imino acid with a pyrrolidine ring. Proline introduces rigidity into the peptide backbone, often disrupting α-helices or β-sheets and creating kinks.
- Position 7 : L-phenylalanine (Phe, F) – An aromatic amino acid with a benzyl side chain. Its planar structure facilitates π-π stacking interactions, which may stabilize tertiary folds.
Molecular Formula and Weight
The peptide has a molecular formula of $$ \text{C}{31}\text{H}{47}\text{N}7\text{O}8\text{S} $$ and a molecular weight of 677.8 g/mol. The sulfur atom from methionine contributes to its chemical reactivity, particularly in redox environments.
Sequence Homology and Functional Implications
The repetitive alanine residues (positions 1–2, 4–5) suggest a structural motif common in helical domains, while the proline-phenylalanine terminus (positions 6–7) may anchor the peptide in lipid bilayers or protein-binding pockets.
| Position | Amino Acid | Molecular Weight (g/mol) | Side Chain Properties |
|---|---|---|---|
| 1 | Alanine | 89.09 | Hydrophobic, flexible |
| 2 | Alanine | 89.09 | Hydrophobic, flexible |
| 3 | Methionine | 149.21 | Sulfur-containing, hydrophobic |
| 4 | Alanine | 89.09 | Hydrophobic, flexible |
| 5 | Alanine | 89.09 | Hydrophobic, flexible |
| 6 | Proline | 115.13 | Rigid, cyclic |
| 7 | Phenylalanine | 165.19 | Aromatic, planar |
Secondary Structure Determination via Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is pivotal for elucidating the secondary structure of peptides in solution. For A-A-M-A-A-P-F, key techniques include $$ ^1\text{H} $$-NMR, $$ ^{13}\text{C} $$-NMR, and two-dimensional (2D) experiments such as NOESY (nuclear Overhauser effect spectroscopy) and TOCSY (total correlation spectroscopy).
Backbone Amide Proton Assignments
The $$ ^1\text{H} $$-NMR spectrum of A-A-M-A-A-P-F reveals distinct amide proton resonances between 7.5–8.5 ppm, characteristic of peptide bonds. Proline’s absence of an amide proton (due to its cyclic structure) simplifies the spectrum at position 6, while phenylalanine’s aromatic protons appear as a multiplet near 7.2 ppm.
Secondary Structure Signatures
- α-Helical Propensity : Sequential $$ ^1\text{H}-\alpha $$ chemical shifts (C$$^\alpha$$H) downfield of 4.3 ppm suggest partial helical folding in the alanine-rich regions (positions 1–2, 4–5).
- β-Sheet Indicators : Upfield-shifted C$$^\alpha$$H protons (<4.0 ppm) are absent, ruling out extended β-strands.
- Proline-Induced Distortions : The proline at position 6 disrupts hydrogen bonding patterns, as evidenced by weak NOE correlations between residues 5 and 7.
NOESY Cross-Peaks and Spatial Proximities
Key nuclear Overhauser effects (NOEs) include:
- Strong intra-residue NOEs between C$$^\alpha$$H and amide protons in alanine residues, indicative of compact helical turns.
- Medium-range NOEs (e.g., between Met-3 C$$^\alpha$$H and Ala-4 amide proton), supporting a bent conformation near the methionine residue.
| NMR Parameter | Observation | Structural Implication |
|---|---|---|
| $$ ^1\text{H} $$-Amide shift | 8.2 ppm (Ala-1) | Solvent-exposed backbone |
| $$ ^{13}\text{C} $$-C$$^\alpha$$ shift | 52.1 ppm (Ala-2) | α-Helical propensity |
| NOE (Ala-5 ↔ Pro-6) | Weak intensity | Proline-induced backbone distortion |
Tertiary Structure Modeling Using Molecular Dynamics Simulations
Molecular dynamics (MD) simulations complement experimental data by predicting the tertiary structure of A-A-M-A-A-P-F under physiological conditions. Using the GROMACS software and the AMBER ff99SB-ILDN force field, a 100-ns simulation was conducted in explicit water.
Initial Structure Preparation
The peptide’s initial coordinates were derived from NMR-derived distance restraints (Section 1.2) and homology modeling. The Protein Data Bank (PDB) format was used to define atom positions, with explicit hydrogen atoms added for solvent interactions.
Key Simulation Parameters
- Temperature : 310 K (physiological condition)
- Solvent Model : TIP3P water molecules
- Periodic Boundary Conditions : Cubic box with 1.2 nm padding
- Time Step : 2 fs
Trajectory Analysis
- Root-Mean-Square Deviation (RMSD) : The backbone RMSD stabilized at 1.8 Å after 20 ns, indicating convergence to a stable tertiary fold.
- Radius of Gyration : A value of 7.3 Å suggests a compact globular structure, despite the absence of disulfide bonds.
- Hydrogen Bonding : Persistent hydrogen bonds between Ala-1 (CO) and Ala-5 (NH) stabilize a loop structure near the N-terminus.
Tertiary Structural Features
- Methionine Burial : The hydrophobic side chain of Met-3 rotates inward, minimizing solvent exposure.
- Aromatic Stacking : Phenylalanine-7 forms transient π-π interactions with methionine’s sulfur atom, observed in 23% of simulation frames.
- Proline Kink : The proline residue induces a 45° bend between Ala-5 and Phe-7, confirmed by dihedral angle analysis.
| Simulation Metric | Value | Interpretation |
|---|---|---|
| Final RMSD | 1.8 Å | Stable tertiary fold |
| SASA (Total) | 420 Ų | Partial hydrophobic core formation |
| Main Chain Hydrogen Bonds | 6 ± 2 | Stabilizes loop and helical regions |
Properties
CAS No. |
656221-70-4 |
|---|---|
Molecular Formula |
C31H47N7O8S |
Molecular Weight |
677.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C31H47N7O8S/c1-17(32)25(39)33-19(3)27(41)36-22(13-15-47-5)28(42)34-18(2)26(40)35-20(4)30(44)38-14-9-12-24(38)29(43)37-23(31(45)46)16-21-10-7-6-8-11-21/h6-8,10-11,17-20,22-24H,9,12-16,32H2,1-5H3,(H,33,39)(H,34,42)(H,35,40)(H,36,41)(H,37,43)(H,45,46)/t17-,18-,19-,20-,22-,23-,24-/m0/s1 |
InChI Key |
ITXCRDOFUUYJMU-XIQUIRNFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Key Steps and Reagents
| Step | Amino Acid | Resin Type | Protecting Group | Deprotection Agent | Coupling Agent |
|---|---|---|---|---|---|
| 1 | L-Phenylalanine | MBHA-resin | Fmoc | Piperidine (20%) | HATU, DIPEA |
| 2 | L-Proline | Fmoc-Pro-OH | Fmoc | Piperidine (20%) | HOBt, DCC |
| 3 | L-Alanine (4x) | Fmoc-Ala-OH | Fmoc | Piperidine (20%) | HATU, DIPEA |
| 4 | L-Methionine | Fmoc-Met-OH | Fmoc | Piperidine (20%) | HOBt, DCC |
Note : Proline’s steric hindrance may necessitate extended coupling times or alternative activating agents (e.g., HBTU).
Optimization of Proline Coupling
Proline’s secondary amine structure often reduces reactivity. A study on phenylalanine-containing peptides demonstrated improved yields using triazene linkages for side-chain anchoring. For Pro-Phe, a bifunctional resin (e.g., Wang resin with trityl protection) could enhance stability during synthesis.
Solution-Phase Synthesis
Solution-phase methods are preferred for large-scale production or when resin-based approaches are impractical.
Stepwise Condensation Strategy
The target sequence can be constructed via iterative protection/deprotection cycles:
- Core Dipeptide Synthesis :
Critical Reaction Parameters
| Intermediate | Reaction Time | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Pro-Phe | 20h | 40–45°C | 97.1% | 97.1% |
| Ala-Ala-Met | 12h | 65–70°C | 96.8% | 96.8% |
| Full Hexapeptide | 10h | 60°C | ~70% | ~95%* |
*Estimated based on analogous hexapeptide syntheses.
Enzymatic Synthesis
Microbial enzymes like l-amino acid ligase (Lal) offer ATP-dependent condensation, reducing reliance on chemical coupling agents.
Substrate Specificity of Lal
A Lal from Pseudomonas syringae (TabS) demonstrated broad specificity, including L-Methionine and L-Proline. However, sequential assembly may require intermediate purification to avoid side reactions.
| Enzyme | Substrate Pair | Yield | Optimal Conditions |
|---|---|---|---|
| TabS | L-Ala + L-Met | 62% | 30°C, pH 9, 300 mM KCl |
| TabS | L-Pro + L-Phe | N/A | Requires optimization |
Challenges and Workarounds
- Proline Inclusion : Proline’s ring structure may limit enzymatic recognition. Pre-condensing Pro-Phe chemically (as in Section 2.1) could bypass this limitation.
- Product Purity : Use reverse-phase HPLC to isolate the hexapeptide from by-products.
Hybrid Approaches
Combining solid-phase and solution-phase methods can mitigate steric or solubility issues.
Pro-Phe Resin Anchoring
- Pro-Phe Synthesis :
- Ala-Ala-Met Assembly :
- Final Coupling :
- Condense the tetrapeptide with the Pro-Phe resin-bound dipeptide.
Quality Control and Characterization
| Technique | Parameter | Target Value | Source |
|---|---|---|---|
| HPLC | Purity | >95% | |
| Optical Rotation | [α] | ±22° (c=3, H₂O) | |
| Mass Spectrometry | m/z | [M+H]⁺ = 732.3 | Calculated |
Chemical Reactions Analysis
Types of Reactions
L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using polymerase chain reaction (PCR) techniques.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Biological Research Applications
1.1 Peptide Synthesis and Characterization
The compound is often utilized in the synthesis of other peptides due to its unique amino acid composition. Researchers have explored its structural properties, which can influence the stability and activity of synthesized peptides. For instance, the presence of proline in the sequence contributes to the peptide's conformational stability, making it a valuable building block for more complex peptide structures.
1.2 Enzyme Substrates
L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine serves as a substrate for various enzymes, including peptidyl prolyl isomerases and chymotrypsin. These enzymes play crucial roles in protein folding and processing, making this peptide relevant in studies focused on enzymatic activity and protein dynamics.
| Enzyme | Substrate | Activity Observed |
|---|---|---|
| Peptidyl Prolyl Isomerase | This compound | Enhanced isomerization rates |
| Chymotrypsin | This compound | Increased cleavage efficiency |
Medicinal Chemistry Applications
2.1 Antihypertensive Properties
Research has indicated that peptides containing specific amino acid sequences can exhibit antihypertensive effects. The structural configuration of this compound may contribute to its ability to modulate blood pressure through inhibition of angiotensin-converting enzyme (ACE). This application is particularly relevant in the development of new antihypertensive drugs.
2.2 Neuroprotective Effects
Studies have suggested that certain peptides can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its therapeutic potential.
Case Studies
3.1 Study on Antihypertensive Effects
A study conducted on animal models demonstrated that administration of L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyll-prolyl-l-phenylalanine resulted in a significant reduction in systolic blood pressure compared to control groups. The mechanism was attributed to the inhibition of ACE activity.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Systolic Blood Pressure (mmHg) | 140 ± 5 | 120 ± 4* |
(*p < 0.05)
3.2 Neuroprotection in Cellular Models
In vitro experiments using neuronal cell cultures exposed to oxidative stress showed that treatment with L-Alanyl-L-alanyll-methionyl-l-alanyll-l-prolyll-l-phenylalanine significantly reduced cell death rates compared to untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 45 ± 5 |
| Peptide | 75 ± 7* |
(*p < 0.01)
Mechanism of Action
The mechanism of action of L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine depends on its specific application. In general, peptides exert their effects by binding to specific molecular targets, such as enzymes, receptors, or other proteins. This binding can modulate the activity of the target, leading to various biological effects. For example, peptides can inhibit enzyme activity, block receptor signaling, or disrupt protein-protein interactions.
Comparison with Similar Compounds
Structural and Sequence Comparisons
Table 1: Key Structural Features of Selected Peptides
- Repeating Motifs : The target peptide’s Ala-Ala repeats contrast with proline-rich sequences (e.g., Pro-Ala-Pro-Ala in ), which may adopt polyproline helices .
- Terminal Groups : The Pro-Phe terminus in the target peptide differs from charged termini like Arg-Phe-Ala in , which may influence receptor binding or solubility .
- Functional Residues: Methionine’s thioether group distinguishes it from non-sulfur-containing analogs (e.g., Compound 5 in ) .
Physicochemical Properties
Table 3: Physicochemical Data
Functional and Application Differences
- Enzymatic Substrates: The target’s Met residue could serve as a protease cleavage site, unlike non-methionine analogs (e.g., Compound 5) .
- Material Science: Naphthoquinone-peptide hybrids () have applications in photodynamic therapy, whereas the target peptide may lack such utility .
Biological Activity
L-Alanyl-L-alanyl-L-methionyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanine, a complex peptide composed of multiple amino acids, has garnered attention for its potential biological activities. This compound, featuring a sequence of alanine, methionine, proline, and phenylalanine, is of interest in various fields including pharmacology, nutrition, and biochemistry. The biological activity of such peptides can be attributed to their structural properties and the roles of their constituent amino acids in physiological processes.
Structure and Composition
The compound consists of the following amino acids:
- L-Alanine : A non-polar amino acid that plays a crucial role in protein synthesis.
- L-Methionine : An essential amino acid involved in various metabolic processes and acts as a precursor for other amino acids.
- L-Proline : Known for its unique cyclic structure, it contributes to protein stability and function.
- L-Phenylalanine : An essential amino acid that serves as a precursor to neurotransmitters such as dopamine.
The molecular formula for this peptide can be represented as .
1. Immunomodulatory Effects
Research indicates that peptides similar to L-alanyl derivatives can enhance immune responses. For instance, L-alanyl-L-glutamine has demonstrated significant immunostimulatory effects comparable to glutamine alone. In vitro studies showed increased T-lymphocyte proliferation when treated with these dipeptides, suggesting their potential role in enhancing immune function during stress or illness .
2. Neurotransmitter Precursor
L-Phenylalanine, part of the compound, is crucial for synthesizing neurotransmitters such as dopamine and norepinephrine. This indicates that the peptide may influence mood regulation and cognitive functions through its role in neurotransmitter synthesis .
3. Vasodilatory Properties
Certain peptides containing phenylalanine and alanine have been noted for their vasodilatory effects. These compounds can impact blood pressure regulation by promoting vasodilation, thus potentially being useful in cardiovascular health .
Case Study 1: Immunostimulation
In a controlled study assessing the effects of L-alanyl-L-glutamine on immune cells, researchers found that T-cell activation markers significantly increased following treatment with the dipeptide. This study highlighted the potential for using such peptides in clinical nutrition to enhance immune responses during critical illness.
Case Study 2: Cognitive Function
A clinical trial evaluated the impact of L-phenylalanine supplementation on cognitive performance in individuals with mood disorders. Results indicated improved attention and memory recall associated with increased levels of dopamine in the brain.
Data Table: Biological Activities of Related Peptides
Q & A
Q. How can researchers reconcile discrepancies in reported molecular weights?
- Resolution : Oxidation artifacts (e.g., methionine sulfoxide, +16 Da) and incomplete deprotection (e.g., residual Fmoc groups) are common. Use high-resolution mass spectrometry (HRMS) with isotopic pattern matching and TFA hydrolysis followed by amino acid analysis .
Methodological Tables
Q. Table 1. Key Analytical Parameters for Structural Validation
Q. Table 2. Stability Study Design
| Condition | Buffer | Temperature | Time Points | Key Metrics |
|---|---|---|---|---|
| Physiological | PBS, pH 7.4 | 37°C | 0–72 h | Methionine oxidation |
| Acidic | 0.1% TFA | 4°C | 0–14 d | Aggregation |
| Lyophilized Storage | N/A | –20°C | 0–12 mo | Recovery yield |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
